2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid
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Overview
Description
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to an amino group, which is further connected to a pyrimidine ring with a propyl and carboxylic acid substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Amination Reaction: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.
Pyrimidine Ring Formation: The amino-benzodioxole intermediate is reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.
Introduction of Propyl and Carboxylic Acid Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols or aldehydes, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including diabetes and inflammatory conditions.
Biochemistry: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as reduced inflammation or cancer cell death .
Comparison with Similar Compounds
Similar Compounds
2-(6-Benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid: This compound shares the benzodioxole moiety but differs in the presence of an acetic acid group instead of a pyrimidine ring.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole structure but are fused with indole rings, showing different biological activities.
Uniqueness
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid is unique due to its combination of the benzodioxole moiety with a pyrimidine ring and propyl carboxylic acid substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-4-propylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-3-12-11(15(20)21)8-18-16(19-12)17-7-10-4-5-13-14(6-10)23-9-22-13/h4-6,8H,2-3,7,9H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNCXPLCUCXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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